
1-Cbz-Piperazine
Overview
Description
1-Cbz-Piperazine (benzyl piperazine-1-carboxylate, CAS 31166-44-6) is a carbobenzyloxy (Cbz)-protected piperazine derivative with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . The Cbz group serves as a protective moiety for the secondary amine of piperazine, enabling selective deprotection (e.g., via hydrogenolysis) during synthetic workflows. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of N-heterocyclic scaffolds for drug discovery . Key physicochemical properties include a boiling point of 161°C, a density of 1.15 g/cm³ at 20°C, and high purity (>95% by GC/titration) .
Preparation Methods
Classical Synthesis via Benzyl Chloroformate Protection
The most widely documented method for synthesizing 1-Cbz-Piperazine involves the reaction of piperazine with benzyl chloroformate (Cbz-Cl) under basic conditions. This approach leverages the nucleophilic nature of piperazine’s secondary amine, which reacts selectively with Cbz-Cl to form the carbamate-protected derivative .
Reaction Conditions and Optimization
The reaction is typically conducted in a two-phase system:
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Solvent : Dichloromethane (DCM) or toluene are preferred for their ability to dissolve both piperazine and Cbz-Cl while facilitating easy separation of aqueous and organic layers .
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Base : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is used to neutralize HCl generated during the reaction, driving the equilibrium toward product formation .
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Temperature : Room temperature (20–25°C) is optimal to avoid side reactions such as overprotection or decomposition .
Example Protocol
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Piperazine (1.0 equiv) is suspended in DCM (10 mL/g piperazine).
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Aqueous Na₂CO₃ (2.0 equiv in H₂O) is added under vigorous stirring.
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Cbz-Cl (1.1 equiv) is introduced dropwise over 30 minutes.
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The mixture is stirred for 12 hours, after which the organic layer is separated, washed with brine, and concentrated.
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The crude product is purified via recrystallization (hexane/ethyl acetate) or column chromatography (SiO₂, ethyl acetate/hexane gradient) .
Yield : 75–85% (lab scale); 70–78% (industrial scale) .
Alternative Protecting Reagents: Z-OSu and Scalable Modifications
To circumvent the handling challenges of Cbz-Cl (e.g., toxicity, moisture sensitivity), benzyloxycarbonyl succinimide (Z-OSu) has been adopted as a milder alternative. This method is particularly advantageous for large-scale synthesis due to its improved safety profile .
Z-OSu-Mediated Protection
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Mechanism : Z-OSu reacts with piperazine via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.
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Conditions :
Industrial Protocol
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Piperazine (1.0 equiv) and Z-OSu (1.05 equiv) are combined in acetone (8 L/kg piperazine).
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TEA (1.1 equiv) is added dropwise at 0°C.
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The reaction is stirred for 6 hours, filtered to remove succinimide byproducts, and concentrated.
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The residue is crystallized from ethanol/water (9:1) to yield this compound .
Yield : 82–88% (purity >98% by HPLC) .
Reduction of Piperazinone Derivatives
A less conventional but highly efficient route involves the reduction of 3,4-dehydro-piperazine-2-one derivatives. This method is favored for synthesizing structurally complex piperazine analogs .
Lithium Aluminum Hydride (LiAlH₄) Reduction
Procedure
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3,4-Dehydro-piperazine-2-one (1.0 equiv) is dissolved in anhydrous THF.
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LiAlH₄ (2.2 equiv) is added portionwise at 0°C under nitrogen.
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The mixture is refluxed (50–55°C) for 4 hours, cooled, and quenched with ethyl acetate/water.
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The organic layer is dried and concentrated to afford this compound .
Comparative Analysis of Reducing Agents
Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
LiAlH₄ | THF | 50–55 | 60–65 |
NaBH₄ | MeOH | 25 | <10 |
BH₃·THF | THF | 25 | 45–50 |
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactor Systems
Modern industrial protocols employ continuous flow reactors to enhance reaction control and scalability:
Key Process Parameters
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Cbz-Cl/Piperazine Ratio | 1.05–1.10 equiv | Excess Cbz-Cl reduces di-protection byproducts |
Stirring Speed | 300–500 rpm | Ensures efficient mixing |
Crystallization Solvent | Hexane/Ethyl Acetate (3:1) | Maximizes recovery (85–90%) |
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
1-Cbz-Piperazine undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl group can be selectively removed under mild acidic or basic conditions, making it a useful protecting group in peptide synthesis.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield the corresponding amine.
Coupling Reactions: It can participate in coupling reactions with various electrophiles, such as acyl chlorides or isocyanates, to form ureas or carbamates.
Common reagents used in these reactions include hydrogen chloride, trifluoroacetic acid, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1-Cbz-Piperazine is employed across various scientific fields, particularly in:
1. Organic Synthesis:
- Building Block for Pharmaceuticals: It serves as an essential intermediate in synthesizing numerous drugs, including antipsychotics, antidepressants, and antihistamines. For instance, it has been used in the synthesis of compounds targeting various receptors involved in psychiatric disorders .
- Peptide Synthesis: The compound acts as a protecting group for amines during peptide synthesis, allowing for selective deprotection under mild conditions. This property facilitates the construction of complex peptide structures necessary for studying protein interactions .
2. Medicinal Chemistry:
- Drug Development: this compound derivatives have shown promise in developing drugs that target specific biological pathways. For example, its derivatives are involved in synthesizing inhibitors for kinases associated with cancer treatment .
- Research on Drug Resistance: The compound's role in synthesizing multidrug resistance (MDR) reversers highlights its importance in overcoming therapeutic challenges in cancer treatment .
3. Biological Studies:
- Protein-Protein Interactions: Researchers utilize this compound to create conjugates that help elucidate mechanisms of enzyme action and protein interactions, contributing to our understanding of cellular processes.
Data Table: Applications Overview
Case Studies
Case Study 1: Antipsychotic Development
In a recent study, researchers synthesized a series of piperazine derivatives using this compound as a precursor. These compounds demonstrated significant affinity for dopamine receptors, suggesting potential use as antipsychotic agents. The selective deprotection of the Cbz group allowed for further functionalization leading to enhanced pharmacological profiles .
Case Study 2: Cancer Therapeutics
The synthesis of Avapritinib, a drug approved for treating specific cancers, involved intermediates derived from this compound. This case illustrates how the compound's versatility contributes to developing targeted therapies against resistant cancer types by modifying its structure to enhance efficacy and selectivity .
Mechanism of Action
The mechanism of action of 1-Cbz-Piperazine primarily involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the nitrogen atom in piperazine, preventing unwanted side reactions during chemical transformations. This protection can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .
In biological systems, derivatives of this compound may interact with various molecular targets, including enzymes and receptors, depending on their specific structure and functional groups .
Comparison with Similar Compounds
Structural Comparison with Related Piperazine Derivatives
Piperazine derivatives vary in substituents on the nitrogen atoms or the aromatic ring, significantly influencing their chemical and biological profiles. Below is a structural comparison of 1-Cbz-Piperazine with analogous compounds:
Compound Name | Substituent(s) on Piperazine | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature(s) |
---|---|---|---|---|
This compound | Cbz (benzyloxycarbonyl) | C₁₂H₁₆N₂O₂ | 220.27 | Ester-protected amine |
Benzylpiperazine (BZP) | Benzyl | C₁₁H₁₆N₂ | 176.26 | Free amine; no protecting group |
1-(3-Chlorophenyl)piperazine (mCPP) | 3-Chlorophenyl | C₁₀H₁₂ClN₂ | 194.67 | Aryl-substituted; serotonin receptor agonist |
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-Trifluoromethylphenyl | C₁₁H₁₁F₃N₂ | 228.21 | Electron-withdrawing CF₃ group |
1-(4-Methoxyphenyl)piperazine | 4-Methoxyphenyl | C₁₁H₁₆N₂O | 192.26 | Methoxy group enhances polarity |
Key Observations :
- The Cbz group in this compound introduces steric bulk and lipophilicity, contrasting with the simpler benzyl group in BZP or aryl substituents in mCPP/TFMPP .
- Derivatives like mCPP and TFMPP feature halogen or trifluoromethyl groups, enhancing their affinity for serotonin receptors .
Physicochemical and Drug-Likeness Properties
Solubility and Permeability
- This compound : Exhibits moderate lipophilicity (LogP ~2.1) due to the aromatic Cbz group. Predicted solubility in organic solvents (e.g., THF, ethyl acetate) is high, aligning with its use in synthetic chemistry .
- Aryl-Substituted Piperazines (e.g., mCPP, TFMPP) : Polar substituents like Cl or CF₃ reduce LogP (mCPP: LogP ~2.5; TFMPP: LogP ~3.0) but improve aqueous solubility compared to BZP (LogP ~2.0) .
- Methoxy Derivatives : 1-(4-Methoxyphenyl)piperazine has enhanced solubility in polar solvents due to the methoxy group .
Drug-Likeness and ADME
- BZP and Analogues: BZP violates Lipinski’s Rule of Five (2 H-bond donors), whereas mCPP and TFMPP show better CNS permeability, correlating with their serotonin receptor activity .
Pharmacological Activities
This compound
The Cbz group is typically removed during drug synthesis to unmask the amine for further functionalization .
Aryl-Substituted Piperazines
- mCPP and TFMPP : Act as 5-HT₁B/5-HT₂C receptor agonists , suppressing locomotor activity in rats at doses of 1–10 mg/kg. Their effects are blocked by 5-HT antagonists (e.g., metergoline) .
Biological Activity
1-Cbz-Piperazine, a piperazine derivative, is recognized for its significant biological activity and potential applications in medicinal chemistry. This compound features a benzyloxycarbonyl (Cbz) protecting group, which influences its interaction with biological targets. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and therapeutic potentials.
Chemical Structure and Properties
This compound is characterized by its piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The Cbz group enhances the compound's lipophilicity and stability, making it suitable for various biological applications.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The Cbz group can be cleaved under physiological conditions, releasing the active piperazine moiety that can modulate enzyme activity or receptor function. This interaction can lead to either inhibition or activation of biological pathways, depending on the target.
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperazine derivatives, including this compound. Research indicates that compounds with a piperazine scaffold can act as antagonists of the CXCR4 receptor, which plays a crucial role in HIV infection. For instance, novel N-aryl piperazine derivatives have demonstrated micromolar to nanomolar potency in inhibiting HIV-1 entry by blocking CXCR4-mediated pathways .
Antitumor Activity
This compound has shown promising antitumor properties in various studies. A notable investigation reported that piperazine derivatives exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were lower than those of standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
Table 1: Cytotoxic Activity of Piperazine Derivatives
Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
---|---|---|---|---|
Chalcone-Piperazine Derivative | A549 | 0.19 | Cisplatin | 11.54 |
Piperazine Derivative | HeLa | 0.41 | Cisplatin | 20.52 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the piperazine ring significantly affect biological activity. For example, substituents at different positions on the aromatic ring can enhance receptor binding affinity and selectivity. Compounds with specific aryl groups showed improved potency in both antiviral and anticancer assays, underscoring the importance of structural modifications .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antiviral Efficacy : A study demonstrated that specific piperazine derivatives inhibited CXCR4-mediated HIV entry with IC50 values ranging from 6 to 20 nM, showcasing their potential as therapeutic agents against viral infections .
- Anticancer Activity : In vivo experiments indicated that certain piperazine derivatives could significantly reduce tumor growth in xenograft models, further validating their role as potential anticancer drugs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Cbz-piperazine derivatives, and how are they validated?
Piperazine derivatives are typically synthesized via nucleophilic substitution, coupling reactions, or functional group transformations. For example, 1-(2-fluorobenzyl)piperazine triazoles are synthesized using click chemistry with CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system . Validation involves spectroscopic techniques (e.g., IR, ¹H NMR, GC-MS) and chromatographic purity checks (HPLC) .
Q. Which spectroscopic methods are critical for characterizing this compound derivatives?
Key techniques include:
- ¹H NMR : To confirm substituent positions on the piperazine ring.
- IR Spectroscopy : To identify functional groups like carbonyls or amines.
- GC-MS/HPLC : For purity assessment and molecular weight confirmation .
Q. What biological activities are associated with piperazine derivatives in preclinical studies?
Piperazine derivatives are explored as ligands for receptor binding studies (e.g., dopamine or serotonin receptors) and for antimicrobial/anticancer activities. For example, 1-benzyl-4-(3-nitropyridin-2-yl)piperazine has been investigated for antitumor properties .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing diverse substituents to the piperazine core?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions .
- Catalyst use : Cu(I) catalysts improve efficiency in azide-alkyne cycloadditions .
- Temperature control : Microwave-assisted synthesis (50°C, 200 W) reduces reaction times . Systematic variation of these parameters is critical for yield improvement .
Q. What strategies resolve contradictions in biological activity data for structurally similar piperazine analogs?
Contradictions may arise from differences in assay conditions or stereochemistry. Solutions include:
- Comparative docking studies : To analyze binding affinities across analogs.
- Dose-response validation : Re-evaluating IC₅₀ values under standardized protocols .
- Metabolic stability assays : Assessing pharmacokinetic variability due to substituents (e.g., fluorobenzyl vs. nitro groups) .
Q. How are computational methods integrated into the design of piperazine-based kinase inhibitors?
Molecular docking (e.g., using Autodock Vina) identifies key interactions between piperazine fragments and kinase active sites. For example, the 1-(4-fluorobenzyl)piperazine fragment was optimized for tyrosine kinase inhibition by modifying electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding .
Q. What are the challenges in interpreting mass spectrometry data for piperazine derivatives with labile functional groups?
Labile groups (e.g., chloroacetyl) may fragment during ionization, leading to misinterpretation. Mitigation strategies:
- Soft ionization techniques : ESI-MS instead of EI-MS.
- High-resolution MS : To distinguish isotopic patterns and confirm molecular formulas .
Q. Methodological Considerations
Q. How should researchers handle discrepancies in spectral data during structural elucidation?
- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations).
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for N-(4-formylpiperazine-1-carbonothioyl)benzene derivatives .
- Dynamic NMR studies : Detect conformational flexibility in solution .
Q. What protocols ensure reproducibility in piperazine derivative synthesis?
- Detailed reaction logs : Include exact equivalents (e.g., 1.2 equiv. azides in triazole synthesis) .
- Standardized workup : Use anhydrous Na₂SO₄ for drying organic layers and silica gel chromatography for purification .
Q. Data Contradiction Analysis
Q. Why do some piperazine analogs show variable cytotoxicity across cell lines?
Factors include:
- Cell membrane permeability : Influenced by logP values of substituents (e.g., nitro groups reduce permeability).
- Off-target effects : Validated via kinase profiling panels .
- Metabolic degradation : Assessed using liver microsome assays .
Properties
IUPAC Name |
benzyl piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUWUYDDUSBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349197 | |
Record name | 1-Cbz-Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31166-44-6 | |
Record name | 1-Cbz-Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Carbobenzoxypiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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